1-Boc-4-Bocamino-indoline

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Researchers often face synthetic route delays due to the need for multiple amine protection/deprotection steps with mono-Boc intermediates. 1-Boc-4-Bocamino-indoline (CAS 1220039-93-9) provides a pre-protected, dual-Boc solution for direct, orthogonal functionalization. - Enables sequential deprotection of the N-1 and 4-amino groups under distinct acidic conditions, eliminating intermediate re-protection steps. - Streamlines synthesis of complex 4-aminoindoline pharmacophores, bifunctional probes, and diverse compound libraries. - Available at NLT 97% purity for consistent quality in R&D and scale-up campaigns.

Molecular Formula C18H26N2O4
Molecular Weight 334.4 g/mol
CAS No. 1220039-93-9
Cat. No. B1377915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-Bocamino-indoline
CAS1220039-93-9
Molecular FormulaC18H26N2O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C2CCN(C2=CC=C1)C(=O)OC(C)(C)C
InChIInChI=1S/C18H26N2O4/c1-17(2,3)23-15(21)19-13-8-7-9-14-12(13)10-11-20(14)16(22)24-18(4,5)6/h7-9H,10-11H2,1-6H3,(H,19,21)
InChIKeyLMHBCGKSOKSNDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-4-Bocamino-indoline Overview


1-Boc-4-Bocamino-indoline (CAS 1220039-93-9), formally named tert-butyl 4-((tert-butoxycarbonyl)amino)indoline-1-carboxylate, is a doubly Boc-protected 4-aminoindoline derivative with the molecular formula C18H26N2O4 and a molecular weight of 334.41 g/mol . The compound belongs to the indoline family—a bicyclic framework consisting of a benzene ring fused to a saturated pyrrolidine ring—and serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . Its distinguishing feature is the presence of two orthogonally reactive Boc (tert-butoxycarbonyl) protecting groups: one installed on the indoline ring nitrogen (N-1 position) and the second on the exocyclic 4-amino group . This dual-protection architecture enables stepwise deprotection strategies under distinct acidic conditions (typically trifluoroacetic acid or HCl), allowing sequential unmasking of either amine functionality for site-specific functionalization . The compound is commercially available from multiple suppliers at purities ≥95–97% for research and development applications, with recommended storage under inert atmosphere at room temperature, protected from light [1].

Dual Boc orthogonal protection strategy
Enables sequential amine deprotection for site-specific functionalization
Indoline building block for medicinal chemistry and probe synthesis

1-Boc-4-Bocamino-indoline: Substitution Risks


Generic substitution among Boc-protected indoline derivatives is scientifically inadvisable due to fundamental differences in the number, position, and orthogonal reactivity of protecting groups, which directly determine synthetic route feasibility and product profiles. The target compound, 1-Boc-4-Bocamino-indoline (CAS 1220039-93-9), contains two Boc groups located at structurally distinct nitrogen sites (ring N-1 and exocyclic 4-amino), whereas common comparators such as 1-Boc-4-aminoindoline (CAS 885272-42-4) possess only a single Boc protecting group at the N-1 position, leaving the 4-amino group as a free amine . This single versus dual Boc distinction profoundly impacts orthogonal deprotection strategies: the target compound enables sequential unmasking of the 4-amino group followed by ring nitrogen, or vice versa, under controlled acidic conditions, whereas mono-protected analogs require immediate handling of a nucleophilic free amine that may interfere with subsequent coupling steps [1]. Furthermore, positional isomers—including 1-Boc-5-aminoindoline (CAS 129487-92-9) and 1-Boc-7-aminoindoline (CAS 885272-44-6)—differ in the regiospecific placement of the amino functionality on the benzene ring (C4 vs. C5 vs. C7), which governs the electronic properties and regioselectivity of downstream electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions [2]. Even the oxidized indole analog 1-Boc-4-aminoindole (CAS 885270-30-4) lacks the saturated pyrrolidine ring, altering both conformational flexibility and the redox stability of the scaffold [3]. Consequently, substituting any of these analogs without rigorous experimental validation risks divergent reaction outcomes, altered purification profiles, and compromised final compound identity, rendering them non-interchangeable in research and process chemistry settings .

Mono-Boc analogs

Lack the second orthogonal protection site, eliminating sequential deprotection capability and potentially altering synthetic route outcomes.

Positional isomers

5‑amino and 7‑amino substitution patterns differ in electronic and steric environment, which may shift regioselectivity in downstream reactions.

Indole analog

The aromatic indole scaffold lacks the saturated pyrrolidine ring, altering conformational flexibility and redox stability relative to the indoline core.

1-Boc-4-Bocamino-indoline Evidence Guide


Dual Boc vs. Mono-Boc Protection

1-Boc-4-Bocamino-indoline (CAS 1220039-93-9) possesses two Boc protecting groups located at the indoline N-1 position and the exocyclic 4-amino position, whereas the closest analog 1-Boc-4-aminoindoline (CAS 885272-42-4) contains only a single Boc group at N-1 with a free 4-amino group . This structural distinction translates to a molecular weight difference of +100.12 g/mol (334.41 vs. 234.29) and a molecular formula difference of C5H8O2, reflecting the presence of the second Boc moiety . The dual Boc architecture is further differentiated from N-Boc-indoline (CAS 143262-10-6), which completely lacks the 4-amino functionality and has a molecular weight of 219.28 g/mol with formula C13H17NO2 .

Protection count
Data to verify
Target2 Boc · MW 334.41
Analog1 Boc · MW 234.29
Enables orthogonal deprotection design
Structural comparison from CAS data; experimental validation advised
Medicinal Chemistry Organic Synthesis Protecting Group Strategy

4-Amino Substitution vs. Positional Isomers

1-Boc-4-Bocamino-indoline (CAS 1220039-93-9) features the amino functionality specifically substituted at the C4 position of the indoline benzene ring, distinguishing it from positional isomers including 1-Boc-5-aminoindoline (CAS 129487-92-9) with amino substitution at C5 and 1-Boc-7-aminoindoline (CAS 885272-44-6) with amino substitution at C7 [1]. While all three positional isomers share the same molecular formula (C13H18N2O2) and molecular weight (234.29 g/mol) for their mono-Boc forms, the target compound is differentiated by its C4 substitution pattern combined with dual Boc protection . The C4 position in indoline scaffolds places the amino group ortho to the ring fusion point, creating a distinct electronic environment and steric profile compared to the meta-like (C5) or ortho-to-amine (C7) substitution patterns of the comparators .

Substitution pattern
Data to verify
Target4‑amino
Isomers5‑amino / 7‑amino
Regioisomeric reactivity control differs
Based on IUPAC assignment; downstream electronic effects should be verified
Medicinal Chemistry Chemical Biology Synthetic Methodology

Purity Specifications

Commercial sources report 1-Boc-4-Bocamino-indoline (CAS 1220039-93-9) at purities of NLT 97% (MolCore) and 96% (Leyan) . This establishes a purity baseline of ≥96% for research-grade material, with the NLT 97% specification providing a 1% absolute purity advantage over the 96% grade for applications requiring higher analytical stringency . The absence of reported impurity profiling data for the closest analog 1-Boc-4-aminoindoline (CAS 885272-42-4) precludes direct purity comparison; however, the established specification range for the target compound provides procurement-relevant quality assurance documentation .

Purity specification
Specification review
NLT 97% / 96%
Procurement-quality baseline documented
Vendor-reported; analytical method undisclosed
Quality Control Reproducibility Chemical Procurement

LogP and Polar Surface Area Comparison

1-Boc-4-Bocamino-indoline (CAS 1220039-93-9) contains two Boc groups and an amino functionality, yielding a substantially higher polar surface area and altered lipophilicity profile compared to the simpler analog N-Boc-indoline (CAS 143262-10-6). While experimental LogP and PSA values for the target compound are not reported in accessible public databases, the comparator N-Boc-indoline has documented values of LogP = 3.04920 and PSA = 29.54000 . The target compound's additional Boc-protected amino group is expected to increase PSA by approximately 30-40 Ų (estimated contribution of a Boc-protected amine) and modulate LogP, which would affect membrane permeability predictions and chromatographic behavior [1]. The oxidized analog 1-Boc-4-aminoindole (CAS 885270-30-4) has a predicted boiling point of 350.4±15.0 °C and density of 1.216 g/mL, though no direct experimental comparative data exist for the target compound .

Lipophilicity estimate
Class-level
PSA ~30–40 Ų higher vs N-Boc-indoline (LogP 3.05)
May influence membrane permeability and chromatographic behavior
Experimental values not available; class-level inference
ADME Prediction Drug Discovery Physicochemical Profiling

Orthogonal Deprotection Strategy

The dual Boc architecture of 1-Boc-4-Bocamino-indoline (CAS 1220039-93-9) enables orthogonal deprotection strategies, a feature not available in mono-protected analogs. This principle is exemplified in the broader indoline literature where Boc-protected indoline scaffolds serve as key intermediates for stepwise functionalization [1]. For instance, asymmetric lithiation of N-Boc indoline with s-BuLi/(−)-sparteine at −78 °C enables stereoselective C2-functionalization while the Boc group remains intact, a transformation that would be complicated by the presence of a free 4-amino group due to competing deprotonation and side reactions [2]. Similarly, photochemical cascade cyclization reactions employing Boc-protected N-aryl-allylamine derivatives demonstrate broad substrate scope and functional group compatibility that relies on the Boc group's stability under radical conditions and its subsequent acid-mediated removal to reveal the free amine . The target compound's dual Boc protection extends these capabilities by providing an additional masked nucleophilic site (the 4-amino group) that can be orthogonally unmasked for late-stage diversification.

Orthogonal deprotection
Class-level
Two sequential Boc removal events possible
Supports late-stage diversification in multi-step synthesis
Inferred from general Boc chemistry; differential acid sensitivity should be confirmed
Total Synthesis Medicinal Chemistry Protecting Group Chemistry

Solubility and Solvent Compatibility

Solubility data for the structurally related compound 1-Boc-4-aminoindole (CAS 885270-30-4) provide a reference framework for anticipating solvent compatibility of 1-Boc-4-Bocamino-indoline (CAS 1220039-93-9). 1-Boc-4-aminoindole demonstrates solubility of 30 mg/mL in DMF, 25 mg/mL in DMSO, 5 mg/mL in ethanol, and only 0.3 mg/mL in DMF:PBS (pH 7.2) (1:2) mixture . While the target compound contains an additional Boc group and a saturated indoline ring (versus the aromatic indole), these data suggest preferential solubility in aprotic polar organic solvents (DMF, DMSO) over protic or aqueous media [1]. No direct experimental solubility data for 1-Boc-4-Bocamino-indoline or its mono-protected analog 1-Boc-4-aminoindoline were identified in accessible public databases, representing a data gap requiring empirical determination.

Solubility profile
Class-level
Analog soluble in DMF/DMSO; target not measured
Likely preference for aprotic polar solvents
Extrapolated from 1-Boc-4-aminoindole; empirical determination required
Process Chemistry Reaction Optimization Analytical Method Development

1-Boc-4-Bocamino-indoline Applications


Medicinal Chemistry: Orthogonal Deprotection Synthesis

1-Boc-4-Bocamino-indoline (CAS 1220039-93-9) is ideally suited for medicinal chemistry programs constructing bioactive molecules containing a 4-aminoindoline pharmacophore. The dual Boc protection enables the 4-amino group to be selectively deprotected (e.g., with TFA) while the indoline N-1 Boc group remains intact, allowing site-specific functionalization such as amide coupling, sulfonylation, or reductive amination at the 4-position [1]. The N-1 Boc group can subsequently be removed under similar or slightly modified conditions to reveal the indoline nitrogen for further diversification, as demonstrated in the synthesis of functionalized indolines via photochemical cascade cyclization of Boc-protected precursors . This orthogonal strategy is particularly valuable in lead optimization where multiple points of structural variation must be explored independently. Procurement of the dual-protected building block streamlines synthetic sequences by eliminating the need for intermediate protection steps and reducing the risk of side reactions associated with free amines [2].

Scalable Synthesis of Heterocyclic Scaffolds

In process chemistry and scale-up environments, 1-Boc-4-Bocamino-indoline (CAS 1220039-93-9) offers advantages as a pre-protected intermediate that minimizes the number of discrete synthetic operations required in multi-step sequences. The Boc protecting groups confer stability under a range of reaction conditions—including organometallic transformations, radical cyclizations, and metal-catalyzed cross-couplings—as evidenced by the use of Boc-protected indolines in asymmetric lithiation with s-BuLi/(−)-sparteine at −78 °C to achieve stereoselective C2-functionalization without Boc cleavage [1]. The documented commercial availability of the compound at ≥96–97% purity from multiple vendors ensures consistent quality for kilogram-scale campaigns and provides procurement flexibility. For process chemists, the dual Boc architecture translates to reduced protection/deprotection cycle counts, thereby improving overall yield and reducing solvent and reagent consumption.

Bifunctional Probe Molecules for Target ID

1-Boc-4-Bocamino-indoline (CAS 1220039-93-9) serves as a versatile precursor for preparing bifunctional chemical probes where two distinct functional handles are required. After orthogonal deprotection of the 4-amino group (first deprotection event), one can install a reporter tag (e.g., biotin, fluorophore) or an affinity handle, while subsequent deprotection of the N-1 indoline nitrogen (second deprotection event) enables attachment of a photoreactive crosslinking group or a second functional moiety [1]. This sequential functionalization strategy, enabled by the dual Boc architecture, is impossible with mono-protected analogs such as 1-Boc-4-aminoindoline (CAS 885272-42-4), which would require re-protection of the free 4-amino group prior to indoline nitrogen functionalization . The saturated indoline ring provides conformational flexibility and distinct metabolic stability compared to the fully aromatic indole analog 1-Boc-4-aminoindole (CAS 885270-30-4), which may be advantageous in cellular target engagement studies [2].

Reference Standard for Impurity Profiling

1-Boc-4-Bocamino-indoline (CAS 1220039-93-9) with documented purity of NLT 97% [1] can serve as a reference standard for HPLC method development and impurity profiling in quality control laboratories. Its distinct chromatographic behavior—inferred from its higher molecular weight (334.41 g/mol) and increased polar surface area relative to simpler Boc-indolines—enables its use as a system suitability standard for methods designed to separate closely related indoline derivatives . The compound's solubility profile, while not experimentally determined, can be extrapolated from the structurally related 1-Boc-4-aminoindole (DMF 30 mg/mL; DMSO 25 mg/mL; Ethanol 5 mg/mL) [2] to guide sample preparation. In analytical method validation, the availability of a well-characterized, high-purity dual Boc-protected indoline facilitates the establishment of retention time markers and resolution criteria for complex mixtures containing both mono- and di-protected indoline species.

Application
Selection Property
Validation Focus
Orthogonal deprotection synthesis
Dual Boc architecture
Stepwise amine release under controlled acidic conditions
Scalable heterocyclic synthesis
Pre‑protected building block
Stability under organometallic and cross‑coupling conditions
Bifunctional chemical probes
Two orthogonally addressable amines
Sequential functionalization without intermediate re‑protection
Impurity profiling reference
Documented purity and distinct retention character
HPLC method development and system suitability

Technical Documentation Hub

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